2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine
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Overview
Description
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes two 4-methoxyphenyl groups attached to a pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an appropriate β-diketone under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to active sites on proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial properties.
Triazolo[1,5-a]pyrimidine: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine stands out due to its dual 4-methoxyphenyl groups, which enhance its lipophilicity and ability to penetrate biological membranes. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
802919-09-1 |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H19N3O2/c1-24-16-8-4-14(5-9-16)18-19(15-6-10-17(25-2)11-7-15)22-23-13-3-12-21-20(18)23/h3-13,20,22H,1-2H3 |
InChI Key |
BQIIFXCCCFHMIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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